molecular formula C15H8N2O2S B186801 2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 16060-68-7

2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B186801
CAS RN: 16060-68-7
M. Wt: 280.3 g/mol
InChI Key: XEDNDDVVAADJJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as TZBIQ and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of TZBIQ is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. It has also been suggested that TZBIQ may induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that TZBIQ exhibits a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antiviral and antifungal activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TZBIQ in lab experiments is its unique chemical structure, which makes it a potential candidate for drug development. However, one of the limitations of using TZBIQ is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of TZBIQ. One direction is to further investigate its mechanism of action, which will help in the development of new drugs. Another direction is to study its potential applications in treating neurodegenerative diseases. Additionally, future research could focus on the synthesis of new derivatives of TZBIQ with improved properties.

Synthesis Methods

Several methods have been developed for the synthesis of TZBIQ. One of the most commonly used methods involves the reaction of thiosemicarbazide with 2-(2-bromoacetyl)benzoic acid, followed by cyclization with 2-nitrobenzaldehyde. The resulting product is then reduced to obtain TZBIQ. Other methods include the use of 2-chloro-1,3-dimethylimidazolinium chloride and 2-nitrobenzaldehyde, or the reaction of 2-aminobenzophenone with thiosemicarbazide and 2-nitrobenzaldehyde.

Scientific Research Applications

TZBIQ has been studied extensively for its potential applications in various fields of science. It has been found to exhibit anticancer, antiviral, and antifungal activities. It has also been shown to have potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, TZBIQ has been studied for its ability to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.

properties

CAS RN

16060-68-7

Product Name

2-(1,3-Thiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Molecular Formula

C15H8N2O2S

Molecular Weight

280.3 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C15H8N2O2S/c18-13-10-5-1-3-9-4-2-6-11(12(9)10)14(19)17(13)15-16-7-8-20-15/h1-8H

InChI Key

XEDNDDVVAADJJG-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=CS4

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=NC=CS4

Other CAS RN

16060-68-7

Origin of Product

United States

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